

# Application Notes and Protocols for Molecular Docking Studies of Enavogliflozin with SGLT2

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## Compound of Interest

Compound Name: *Enavogliflozin*

Cat. No.: *B607307*

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## Introduction

**Enavogliflozin** is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.<sup>[1]</sup> By blocking SGLT2, **Enavogliflozin** promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.<sup>[1]</sup> Molecular docking studies are crucial computational techniques used to predict the binding orientation and affinity of a ligand (in this case, **Enavogliflozin**) to its protein target (SGLT2). These studies provide valuable insights into the molecular interactions driving the inhibitory activity and can guide the development of new and improved therapeutic agents.

The noteworthy efficacy of **Enavogliflozin** is attributed to its distinct structural features.<sup>[1]</sup> Its dihydrobenzofuran moiety imparts a rigid conformation that facilitates robust hydrophobic and  $\pi$ - $\pi$  stacking interactions with the SGLT2 binding pocket.<sup>[1]</sup> This structural rigidity is believed to contribute to a higher binding affinity and a slower rate of dissociation from the target protein.<sup>[1]</sup>

## Data Presentation

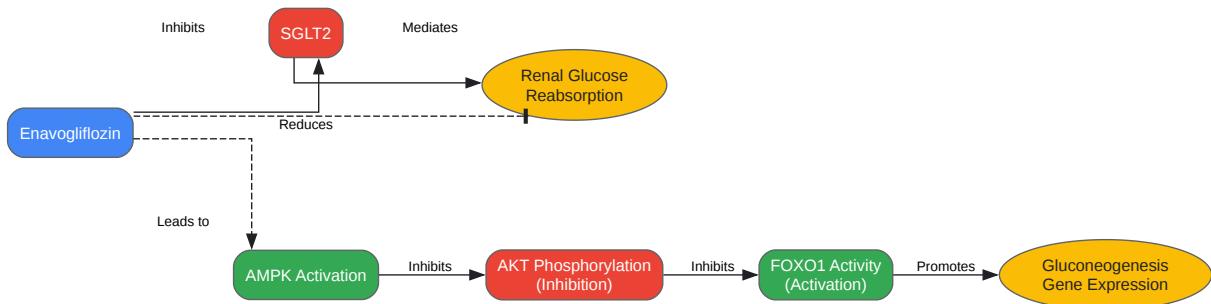
While specific quantitative binding energy data for **Enavogliflozin** from peer-reviewed literature is not readily available, the following table presents representative data from a molecular docking study of a structurally similar and well-characterized SGLT2 inhibitor, Empagliflozin.

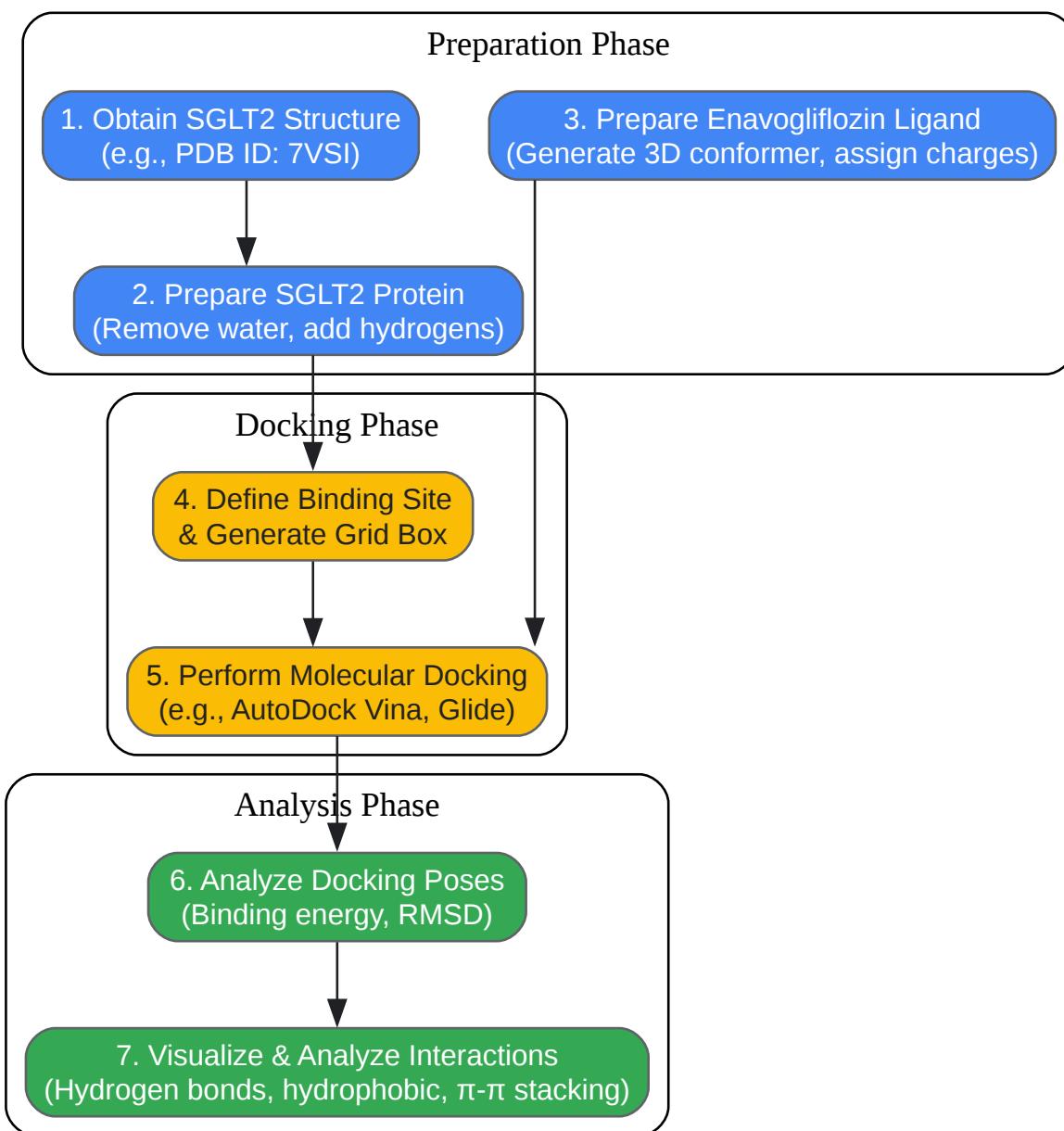
This data serves as a valuable reference for understanding the potential interactions of **Enavogliflozin** with the SGLT2 active site.

Parameter	Value	Interacting Residues	Reference
Binding Affinity (kcal/mol)	-9.5	N/A	<a href="#">[2]</a>
Hydrogen Bond Interactions	N/A	N75, H80, E99, S287, W291, K321, Q457	<a href="#">[3]</a>
Hydrophobic Interactions	N/A	Y290	<a href="#">[3]</a>
π-π Stacking Interactions	N/A	Phe98 (with the aglycone moiety)	<a href="#">[1]</a>

## Signaling Pathway of SGLT2 Inhibition

SGLT2 inhibitors like **Enavogliflozin** have been shown to modulate intracellular signaling pathways, contributing to their therapeutic effects beyond glycemic control. One of the key pathways affected is the AMPK/AKT/FOXO signaling cascade. Inhibition of SGLT2 can lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. This can subsequently influence the AKT/FOXO pathway, which is involved in processes such as gluconeogenesis and cell survival.





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## References

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- 2. researchgate.net [researchgate.net]
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